Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide
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Overview
Description
Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide is a complex organic compound with a unique structure that combines multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the naphthyridine core: This can be achieved through a condensation reaction between 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the phenyl group: This step involves the use of a phenylating agent, such as phenylboronic acid, in the presence of a palladium catalyst.
Attachment of the carbonyl group: This can be done through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Formation of the indole moiety: This step involves the cyclization of a suitable precursor, such as an o-nitrophenylhydrazine derivative, under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, amines, polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.
Mechanism of Action
The mechanism of action of acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity and leading to downstream effects.
Pathways Involved: The compound can affect multiple signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (CAS 136603-18-4) .
- Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1-(((4-chlorophenyl)amino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (CAS 136603-23-1) .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
136603-13-9 |
---|---|
Molecular Formula |
C31H21N5O4 |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-[4-(2-phenyl-1,8-naphthyridine-3-carbonyl)phenoxy]acetamide |
InChI |
InChI=1S/C31H21N5O4/c37-26(35-36-28-23-10-4-5-11-25(23)33-31(28)39)18-40-22-14-12-20(13-15-22)29(38)24-17-21-9-6-16-32-30(21)34-27(24)19-7-2-1-3-8-19/h1-17,33,39H,18H2 |
InChI Key |
YJGYJCFRDYTHCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C3C=CC=NC3=N2)C(=O)C4=CC=C(C=C4)OCC(=O)N=NC5=C(NC6=CC=CC=C65)O |
Origin of Product |
United States |
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